molecular formula C15H15ClN2 B11925087 (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride

(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride

Cat. No.: B11925087
M. Wt: 258.74 g/mol
InChI Key: WUIVKJFXZGXKBW-UHFFFAOYSA-N
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Description

(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole moiety attached to a phenylmethanamine group, with a hydrochloride salt form to enhance its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride typically involves the reaction of indole derivatives with phenylmethanamine under specific conditions. One common method includes the use of arylglyoxal derivatives, 2-amino-1,4-naphthoquinone, and indole derivatives in acetonitrile, followed by reflux in the presence of a catalyst such as sulphamic acid . The resulting product is then purified through recrystallization in ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, some indole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . This compound may also interact with other cellular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of an indole moiety with a phenylmethanamine group allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C15H15ClN2

Molecular Weight

258.74 g/mol

IUPAC Name

(3-indol-1-ylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C15H14N2.ClH/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17;/h1-10H,11,16H2;1H

InChI Key

WUIVKJFXZGXKBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN.Cl

Origin of Product

United States

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